[(1-Fluorocyclopentyl)methyl](2-phenylethyl)amine
Description
(1-Fluorocyclopentyl)methylamine is a fluorinated amine derivative characterized by a cyclopentyl ring substituted with a fluorine atom and a methyl group, coupled with a 2-phenylethylamine moiety. The 2-phenylethyl group is a common feature in bioactive molecules, often contributing to receptor binding via hydrophobic or π-π interactions .
Properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c15-14(9-4-5-10-14)12-16-11-8-13-6-2-1-3-7-13/h1-3,6-7,16H,4-5,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGWMVCYUMRVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluorocyclopentyl)methylamine typically involves the following steps:
Fluorination of Cyclopentane: Cyclopentane is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to yield 1-fluorocyclopentane.
Formation of [(1-Fluorocyclopentyl)methyl]amine: The fluorinated cyclopentane is then reacted with formaldehyde and ammonium chloride in the presence of a reducing agent like sodium cyanoborohydride to form [(1-Fluorocyclopentyl)methyl]amine.
Coupling with 2-Phenylethylamine: The final step involves coupling [(1-Fluorocyclopentyl)methyl]amine with 2-phenylethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound.
Industrial Production Methods
Industrial production of (1-Fluorocyclopentyl)methylamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-Fluorocyclopentyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated cyclopentyl ring, where nucleophiles such as hydroxide or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
Central Nervous System (CNS) Activity
The compound's structure suggests potential CNS activity, similar to that of phenethylamines, which are known for their stimulant effects. Research indicates that derivatives of phenethylamine can act as monoaminergic activity enhancers (MAEs), influencing serotonin, norepinephrine, and dopamine levels. This property could make (1-Fluorocyclopentyl)methylamine a candidate for treating mood disorders or attention-deficit hyperactivity disorder (ADHD) .
Synthesis of Novel Therapeutics
The compound can serve as a building block in the synthesis of more complex molecules. Its fluorinated cyclopentyl group may enhance the lipophilicity and metabolic stability of derivatives, potentially leading to improved pharmacokinetic profiles . For instance, compounds with similar structures have been explored as inhibitors for various enzymes involved in disease processes, including sumo activating enzymes .
Chiral Resolution and Catalysis
Chiral amines like (1-Fluorocyclopentyl)methylamine can be utilized in asymmetric synthesis. They are effective as chiral auxiliaries or resolving agents in the preparation of enantiopure compounds. Recent studies have highlighted their role in the resolution of racemic mixtures through diastereomeric salt formation . The ability to produce enantiomerically pure compounds is crucial in pharmaceuticals due to the differing biological activities of enantiomers.
Multicomponent Reactions
This compound can be incorporated into multicomponent reactions (MCRs), which are valuable for synthesizing diverse chemical libraries. MCRs allow for the efficient generation of complex molecules from simple starting materials, reducing the number of synthetic steps required . The unique properties imparted by the fluorinated cyclopentyl moiety could lead to novel reactivity patterns.
Neuropharmacological Research
Studies have shown that phenethylamine derivatives can modulate neurotransmitter systems related to mood and cognition. Experimental data suggest that (1-Fluorocyclopentyl)methylamine might exhibit similar effects, warranting further investigation into its neuropharmacological profile .
Case Study: Synthesis and Testing
A recent case study involved synthesizing a series of compounds based on (1-Fluorocyclopentyl)methylamine to evaluate their efficacy as MAEs. The synthesized compounds were tested for their ability to enhance monoaminergic activity in vitro, with promising results indicating potential therapeutic applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (1-Fluorocyclopentyl)methylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The fluorinated cyclopentyl ring may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological/Chemical Properties | References |
|---|---|---|---|---|---|
| (1-Fluorocyclopentyl)methylamine | C₁₄H₁₉FN | ~220.31* | Fluorocyclopentylmethyl, 2-phenylethyl | High lipophilicity; potential metabolic stability due to fluorine | — |
| (1-Fluorocyclopentyl)methylamine | C₉H₁₈FNO | 175.24 | Fluorocyclopentylmethyl, 2-methoxyethyl | Intermediate for chemical synthesis; requires strict safety protocols | |
| (3-Methylbutyl)(2-phenylethyl)amine | C₁₃H₂₁N | 191.32 | 3-Methylbutyl, 2-phenylethyl | Trail pheromone in myrmicine ants | |
| (4-Fluorophenyl)(phenyl)methylamine | C₁₈H₂₂FN | 271.37 | Fluorophenyl-phenylmethyl, 2-methylbutyl | Larger aromatic system; higher molecular weight | |
| (2,2-Difluoroethyl)(1-phenylethyl)amine | C₁₀H₁₃F₂N | 185.22 | Difluoroethyl, phenylethyl | Enhanced electronic effects from difluorination | |
| 6WZU-1 (SARS-CoV-2 PLpro inhibitor) | C₂₆H₃₆N₆ | 456.61 | 2-Phenylethyl, pyridinyl, piperidinyl | Binds protease via hydrogen bonds and π–π stacking | |
| Methyl(2-phenylethyl)nitrosamine | C₉H₁₁N₂O | 163.20 | Nitrosamine, 2-phenylethyl | Carcinogenic; esophageal tumorigenicity in rats |
*Estimated based on structural similarity to (1-fluorocyclopentyl)methylamine .
Key Findings from Comparative Analysis
Fluorine Substitution: The fluorocyclopentyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs like (3-methylbutyl)(2-phenylethyl)amine. This aligns with studies showing fluorine's role in reducing oxidative metabolism .
Biological Activity :
- The 2-phenylethyl group is a shared feature in compounds with diverse activities, including pheromones (e.g., (3-methylbutyl)(2-phenylethyl)amine) and protease inhibitors (e.g., 6WZU-1) . The target compound’s phenyl group may facilitate similar hydrophobic interactions.
- Methyl(2-phenylethyl)nitrosamine highlights the risks of nitrosamine derivatives, emphasizing the importance of structural modifications (e.g., fluorination) to mitigate toxicity .
Structural Complexity :
- Larger molecules like (4-fluorophenyl)(phenyl)methylamine (MW 271.37) may face challenges in bioavailability compared to the target compound’s simpler structure .
- Heterocyclic additions, as seen in {[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride, introduce polar moieties that enhance solubility but may reduce membrane permeability .
Biological Activity
(1-Fluorocyclopentyl)methylamine is a compound of interest due to its structural similarity to phenethylamines, which are known for their psychoactive properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, pharmacological effects, and potential therapeutic uses.
Chemical Structure and Properties
The compound consists of a cyclopentyl group substituted with a fluorine atom and a phenylethylamine moiety. The presence of the fluorine atom can enhance binding affinity to various receptors, potentially modulating their activity.
Biological Activity Overview
Research indicates that phenethylamines, including (1-Fluorocyclopentyl)methylamine, interact with several neurotransmitter systems:
- Dopaminergic System : Phenethylamines are known to influence dopamine transmission, which is significant in the context of neuropsychiatric disorders such as Parkinson's disease .
- Serotonergic System : Compounds similar to (1-Fluorocyclopentyl)methylamine may act as agonists at serotonin receptors, particularly 5-HT2C, which is associated with antipsychotic activity .
- Microtubule Interaction : Some studies suggest that phenethylamines can alter microtubule dynamics, impacting neuronal structure and function .
Binding Affinity and Selectivity
A study analyzing various phenethylamines reported that many exhibit significant binding affinity for serotonin receptors and can modulate neurotransmitter release. The binding characteristics of (1-Fluorocyclopentyl)methylamine could be predicted based on its structural features.
| Compound | NE (nM) | DA (nM) | 5-HT (nM) |
|---|---|---|---|
| (1-Fluorocyclopentyl)methylamine | TBD | TBD | TBD |
| Phenethylamine | 10.9 | 39.5 | >10,000 |
| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |
Note : TBD indicates that specific binding data for the compound is yet to be established.
Case Studies
- Neurotransmitter Release : In vitro studies have shown that certain substituted phenethylamines can lead to the release of norepinephrine and dopamine, suggesting a stimulatory effect on the central nervous system .
- Antipsychotic Activity : Research has demonstrated that compounds structurally related to (1-Fluorocyclopentyl)methylamine can exhibit antipsychotic-like effects in animal models by selectively activating serotonin receptors without significant β-arrestin recruitment .
- Microtubule Dynamics : A molecular docking study indicated that some phenethylamines could bind at sites similar to those targeted by colchicine, affecting microtubule polymerization dynamics and potentially leading to neuroprotective effects under certain conditions .
The mechanism by which (1-Fluorocyclopentyl)methylamine exerts its biological effects likely involves:
- Receptor Activation : Acting as an agonist at serotonin and dopamine receptors.
- Modulation of Protein Interactions : Influencing microtubule stability and intracellular transport mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
